molecular formula C13H14N4 B3002603 3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone CAS No. 109473-24-7

3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone

Cat. No.: B3002603
CAS No.: 109473-24-7
M. Wt: 226.283
InChI Key: LKTBYYUYDWFRHZ-UHFFFAOYSA-N
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Description

3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an indeno[2,3-d]pyrazole core structure with an isopropyl group at the 3-position and a hydrazone group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of indanone derivatives with hydrazine derivatives in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methyl)indeno[2,3-d]pyrazol-4-hydrazone
  • 3-(Ethyl)indeno[2,3-d]pyrazol-4-hydrazone
  • 3-(Propyl)indeno[2,3-d]pyrazol-4-hydrazone

Uniqueness

3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone is unique due to the presence of the isopropyl group at the 3-position, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to other similar compounds .

Properties

IUPAC Name

(3-propan-2-yl-1,2-dihydroindeno[1,2-c]pyrazol-4-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-7(2)11-10-12(15-14)8-5-3-4-6-9(8)13(10)17-16-11/h3-7,14,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHVBVWNPFZOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=C3C=CC=CC3=C2N=N)NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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